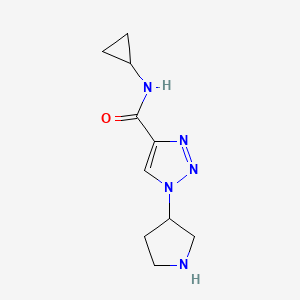
N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a unique structure that combines a cyclopropyl group, a pyrrolidine ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidine intermediates. These intermediates are then subjected to a series of reactions to form the final compound. Common synthetic routes include:
Pyrrolidine Formation: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amine
- Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine
Uniqueness
N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a cyclopropyl group, a pyrrolidine ring, and a triazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C10H15N5O |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
N-cyclopropyl-1-pyrrolidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H15N5O/c16-10(12-7-1-2-7)9-6-15(14-13-9)8-3-4-11-5-8/h6-8,11H,1-5H2,(H,12,16) |
InChIキー |
PVSMZZCRJYXAFL-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CN(N=N2)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



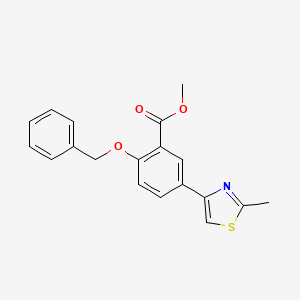
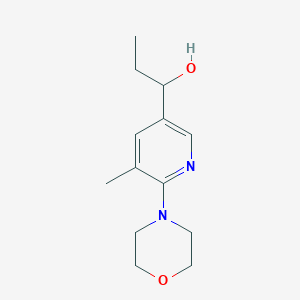

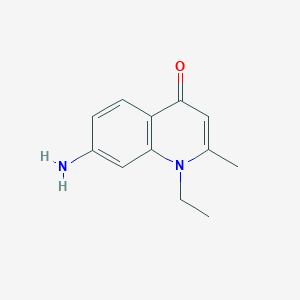
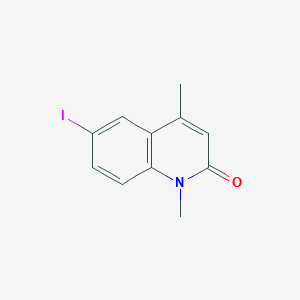
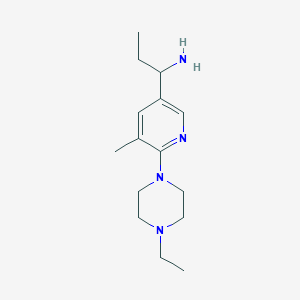

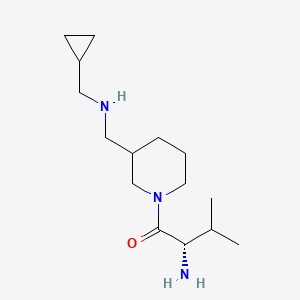

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)

